3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,
Overview
Description
3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, is a fluorinated pyridine derivative. The presence of both methoxy and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the methoxy group .
Industrial Production Methods: Industrial production methods for this compound often utilize high-yield synthetic routes that can be scaled up efficiently. The use of selective fluorination techniques and optimized reaction conditions ensures the production of high-purity 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, .
Chemical Reactions Analysis
Types of Reactions: 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridin-4-ol
- 3-(Trifluoromethyl)pyridin-2-ol
- 4-(Trifluoromethyl)pyridin-2-ol
Comparison: Compared to these similar compounds, 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications .
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-4-2-3-11-6(5(4)12)7(8,9)10/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMPLOXXFTNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272478 | |
Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-87-9 | |
Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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